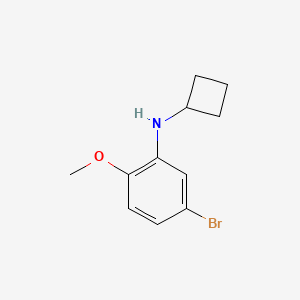
5-bromo-N-cyclobutyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclobutyl-2-methoxyaniline: is an organic compound that features a bromine atom, a cyclobutyl group, and a methoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline typically involves the bromination of N-cyclobutyl-2-methoxyaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-N-cyclobutyl-2-methoxyaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives such as nitro compounds or quinones.
Reduction Products: Reduced amines or other hydrogenated products.
Scientific Research Applications
Chemistry: 5-bromo-N-cyclobutyl-2-methoxyaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclobutyl-2-methoxyaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
5-bromo-2-methoxyaniline: Lacks the cyclobutyl group, which can affect its reactivity and applications.
N-cyclobutyl-2-methoxyaniline:
2-methoxyaniline: Lacks both the bromine atom and the cyclobutyl group, making it less versatile in certain applications.
Uniqueness: 5-bromo-N-cyclobutyl-2-methoxyaniline is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. The methoxy group further adds to its versatility by influencing its electronic properties and solubility.
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-5-8(12)7-10(11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVPRELCLCZAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
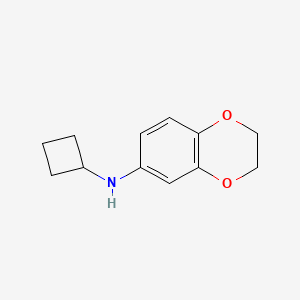
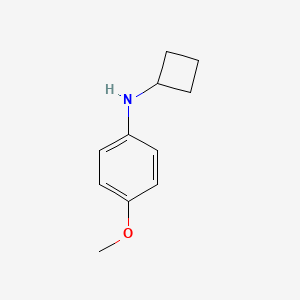
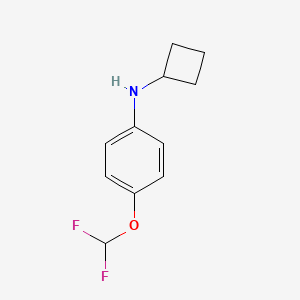
![4-[(cyclobutylamino)methyl]-N,N-dimethylaniline](/img/structure/B7861211.png)
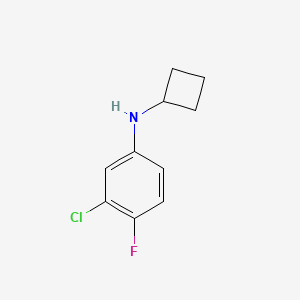
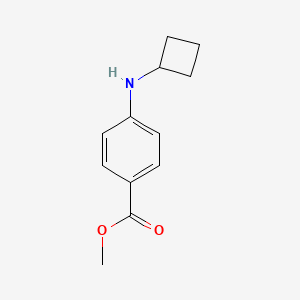
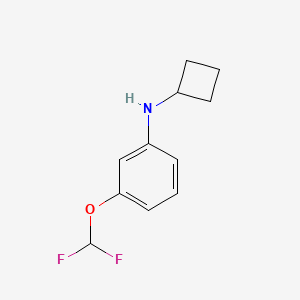
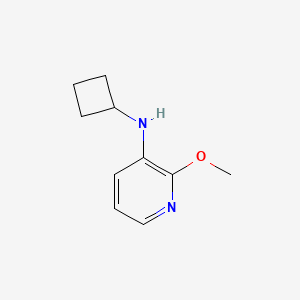
![N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7861247.png)
![9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline](/img/structure/B7861265.png)
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7861273.png)
![[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine](/img/structure/B7861276.png)
![2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B7861284.png)
![[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7861291.png)
